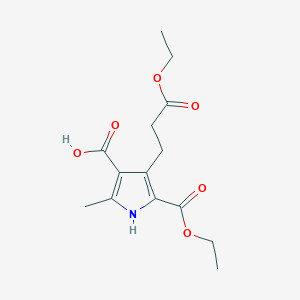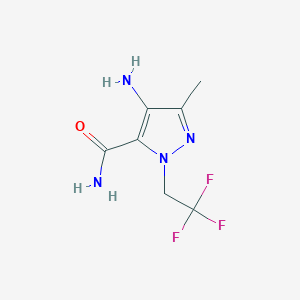![molecular formula C7H4Cl2N2 B12891020 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system with chlorine atoms at the 3 and 6 positions, making it a valuable scaffold for the development of new chemical entities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to achieve these goals .
化学反应分析
Types of Reactions: 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrrolo[2,3-b]pyridines with various functional groups.
- N-oxides and amines derived from oxidation and reduction reactions .
科学研究应用
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research, including:
作用机制
The mechanism of action of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound can inhibit cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking chlorine substituents.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system, often used in medicinal chemistry.
1H-Pyrrolo[3,2-b]pyridine: A structural isomer with different ring fusion, leading to distinct chemical properties.
Uniqueness: 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for developing new chemical entities with potential therapeutic applications .
属性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC 名称 |
3,6-dichloro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) |
InChI 键 |
RZHIDBIWOZDPAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C(=CN2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)
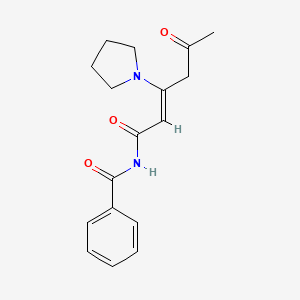

![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
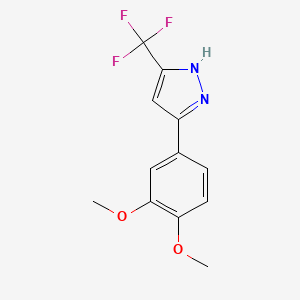
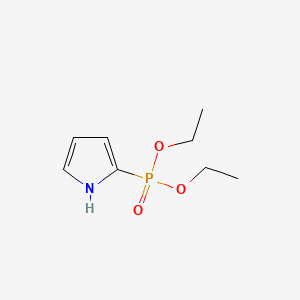
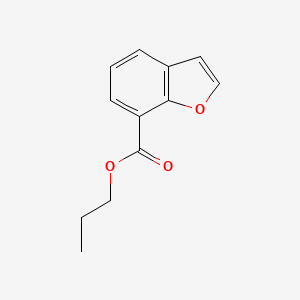
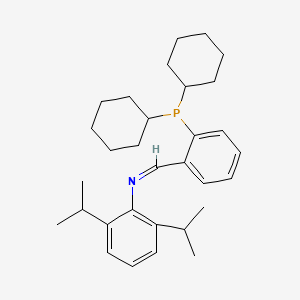
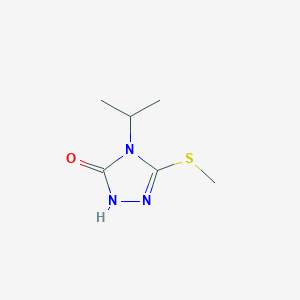
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)

![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
